molecular formula C6H5N3OS B11773274 2-Methylthiazolo[5,4-d]pyrimidin-7-ol CAS No. 5021-51-2

2-Methylthiazolo[5,4-d]pyrimidin-7-ol

Cat. No.: B11773274
CAS No.: 5021-51-2
M. Wt: 167.19 g/mol
InChI Key: VKETWLZKXVRXRX-UHFFFAOYSA-N
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Description

2-Methylthiazolo[5,4-d]pyrimidin-7-ol is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is characterized by a fused ring system consisting of a thiazole ring and a pyrimidine ring. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylthiazolo[5,4-d]pyrimidin-7-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide. This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes used in laboratory settings can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Methylthiazolo[5,4-d]pyrimidin-7-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring, where halogen atoms can be replaced with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkyl halides for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific functional groups being targeted.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Mechanism of Action

The mechanism of action of 2-Methylthiazolo[5,4-d]pyrimidin-7-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit topoisomerase I, an enzyme involved in DNA replication. By stabilizing the topoisomerase I-DNA complex, the compound induces DNA damage during cell replication, thereby inhibiting the proliferation of cancer cells . Additionally, it may interact with other molecular pathways, contributing to its diverse biological activities.

Comparison with Similar Compounds

Properties

CAS No.

5021-51-2

Molecular Formula

C6H5N3OS

Molecular Weight

167.19 g/mol

IUPAC Name

2-methyl-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one

InChI

InChI=1S/C6H5N3OS/c1-3-9-4-5(10)7-2-8-6(4)11-3/h2H,1H3,(H,7,8,10)

InChI Key

VKETWLZKXVRXRX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)N=CNC2=O

Origin of Product

United States

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